Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate

Description

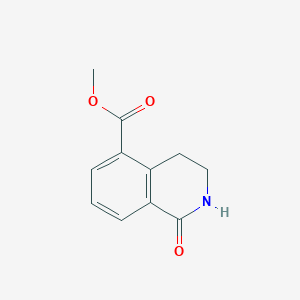

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate (CAS: 93258-88-9) is a tetrahydroisoquinoline derivative characterized by a fused bicyclic structure consisting of a benzene ring fused to a partially saturated six-membered ring containing a nitrogen atom. The compound features a ketone group at the 1-position and a methyl ester moiety at the 5-position of the isoquinoline scaffold (Figure 1). Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol .

Tetrahydroisoquinolines are versatile heterocyclic building blocks, with structural modifications influencing their physicochemical properties and reactivity. The presence of the 1-oxo group and 5-carboxylate ester in this compound distinguishes it from other derivatives in the class .

Properties

IUPAC Name |

methyl 1-oxo-3,4-dihydro-2H-isoquinoline-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)9-4-2-3-8-7(9)5-6-12-10(8)13/h2-4H,5-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWJOSIENRJOBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CCNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Another method involves the use of palladium-catalyzed carbonylation reactions . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid, a critical step for further functionalization.

Nucleophilic Substitution at Nitrogen

The nitrogen atom in the tetrahydroisoquinoline ring participates in alkylation or acylation reactions.

Reductive Cyclization

Used to construct polycyclic frameworks, leveraging the keto and ester groups.

Autooxidation and Rearrangement

Exposure to oxygen and light induces radical-mediated transformations.

Suzuki-Miyaura Coupling

The boronate ester at C-3/C-4 enables cross-coupling for aryl group introduction.

Coordination Chemistry

The nitrogen and carbonyl groups facilitate metal complexation.

Scientific Research Applications

Pharmacological Applications

1. Neuroprotective Effects

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate and its derivatives have been studied for their neuroprotective properties. Research indicates that these compounds can mitigate neurodegeneration caused by toxins such as MPTP and rotenone, which are known to induce Parkinsonian symptoms in animal models . The mechanisms involved include:

- Dopaminergic Modulation : These compounds have been shown to restore altered dopamine levels in various disease models, suggesting a role in regulating the dopaminergic system .

- Antioxidant Activity : They exhibit free radical scavenging abilities, which may contribute to their protective effects against oxidative stress in neuronal cells .

2. Pain Management

Recent studies have highlighted the efficacy of this compound in managing diabetic neuropathic pain. In experiments involving streptozotocin-induced diabetic mice, administration of this compound significantly reduced mechanical allodynia and thermal hyperalgesia . The observed analgesic effects were comparable to standard treatments like gabapentin.

Case Study 1: Neuroprotection Against MPTP-Induced Toxicity

In a study examining the neuroprotective effects of this compound against MPTP-induced toxicity:

- Objective : To assess the compound's ability to prevent dopaminergic neuron loss.

- Methodology : Rodent models were treated with MPTP alongside varying doses of the compound.

- Results : The treated groups showed a significant reduction in neuron loss and improvement in motor function compared to control groups .

Case Study 2: Analgesic Effects in Diabetic Neuropathy

A separate investigation focused on the analgesic properties of this compound:

- Objective : To evaluate its efficacy in alleviating diabetic neuropathic pain.

- Methodology : Diabetic mice received intraperitoneal injections of the compound at doses ranging from 15 to 45 mg/kg.

- Results : The compound effectively reversed pain behaviors associated with diabetic neuropathy and restored neurotransmitter levels .

Summary of Findings

The applications of this compound are broad and promising:

Mechanism of Action

The mechanism of action of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s neuroprotective properties are attributed to its ability to scavenge free radicals and inhibit monoamine oxidase .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

Methoxy groups (e.g., in Methyl 8-methoxy-... carboxylate) enhance lipophilicity compared to hydroxyl or oxo groups, influencing solubility and reactivity . Hydrochloride salts (e.g., 5-Methyl-... hydrochloride) improve aqueous solubility, critical for pharmaceutical formulations .

Molecular Weight and Complexity: The addition of methoxy or hydroxyl groups increases molecular weight (e.g., C₁₂H₁₃NO₃ for the 8-methoxy derivative vs. C₁₁H₁₁NO₃ for the target compound).

Functional Group Interactions: The 5-carboxylate ester in the target compound may serve as a prodrug moiety, hydrolyzing to a carboxylic acid in vivo. This contrasts with derivatives like 1,2,3,4-Tetrahydroisoquinolin-8-ol, where the hydroxyl group could participate in redox reactions . The 7-hydroxy-2-methyl-...-one derivative combines ketone and hydroxyl groups, enabling dual reactivity in synthetic pathways .

This highlights the need for caution in extrapolating biological effects across structurally similar compounds.

Biological Activity

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate (CAS No. 93258-88-9) is a compound belonging to the tetrahydroisoquinoline (THIQ) class of alkaloids. This compound has garnered significant attention due to its diverse biological activities, including potential therapeutic applications in treating various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C11H11NO3

- Molecular Weight : 205.21 g/mol

- IUPAC Name : this compound

- Synonyms : Methyl 1-oxo-3,4-dihydro-2H-isoquinoline-5-carboxylate

These properties indicate that the compound has a complex structure that may contribute to its biological activities.

Antiviral Activity

Recent studies have shown that THIQ derivatives, including this compound, exhibit antiviral properties. A study highlighted the synthesis of novel THIQ derivatives and their evaluation against human coronaviruses (HCoV). The tested compounds demonstrated significant antiviral activity with lower cytotoxicity compared to standard antiviral agents like chloroquine and hydroxychloroquine. Specifically, five compounds showed notable inhibition against coronavirus strain 229E replication .

Neuroprotective Effects

The neuroprotective potential of THIQs has been extensively studied due to their structural similarity to neurotransmitters. Research indicates that these compounds may exert protective effects against neurodegenerative disorders by modulating neurotransmitter systems and exhibiting antioxidant properties. The SAR studies suggest that modifications in the THIQ structure can enhance neuroprotective effects .

Antimicrobial Activity

THIQ compounds have also been evaluated for their antimicrobial properties. A review on isoquinoline alkaloids indicated that certain THIQ derivatives possess antimicrobial activity against various pathogens. These findings suggest a potential application in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the isoquinoline ring can significantly influence its pharmacological profile. For instance:

| Modification | Effect |

|---|---|

| Substitution at position 5 | Enhances antiviral activity |

| Alteration of the carbonyl group | Modulates neuroprotective effects |

| Variation in alkyl chain length | Influences antimicrobial potency |

These insights are essential for designing more effective derivatives with enhanced therapeutic potential.

Case Studies

Several case studies have explored the biological activities of THIQ derivatives:

- Antiviral Screening : A study synthesized a series of THIQ derivatives and evaluated their efficacy against HCoV strains. Compounds were screened for their ability to inhibit viral replication while maintaining low cytotoxicity levels .

- Neuroprotection : Research demonstrated that certain THIQ compounds could protect neuronal cells from oxidative stress-induced damage. These findings support their potential use in treating neurodegenerative diseases .

- Antimicrobial Testing : A comparative study assessed various THIQ derivatives against bacterial strains, revealing significant antimicrobial activity that warrants further exploration for clinical applications .

Q & A

Q. What synthetic methodologies are commonly used to prepare Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate?

The compound is typically synthesized via condensation reactions involving tetrahydroisoquinoline precursors and methyl ester derivatives. For example, coupling reactions using carbodiimides (e.g., dicyclohexylcarbodiimide) in anhydrous solvents like dichloromethane, followed by purification via recrystallization or chromatography, are standard protocols . Key steps include protecting reactive functional groups and optimizing reaction temperatures to minimize side products.

Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the proton and carbon environments, particularly the tetrahydroisoquinoline ring and ester moiety. Infrared (IR) spectroscopy confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and other functional groups. Mass spectrometry (MS) provides molecular weight validation, while elemental analysis ensures purity .

Q. What safety protocols should be followed when handling this compound?

The compound may pose acute toxicity (oral, Category 4) and skin/eye irritation risks. Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation, and spills should be managed with inert absorbents. Storage requires airtight containers in dry, ventilated areas away from ignition sources .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in tetrahydroisoquinoline derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving structural disorder, such as positional isomerism in heterocyclic rings. For example, SHELXL software refines disordered moieties (e.g., furan rings with split occupancies) by assigning partial site occupancies and optimizing anisotropic displacement parameters . Data collection at low temperatures (e.g., 100 K) enhances resolution, while hydrogen-bonding networks (N–H⋯O) validate intermolecular interactions .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data during structural elucidation?

Discrepancies between NMR (solution state) and SC-XRD (solid state) data often arise from dynamic effects or crystal packing. Researchers should compare torsion angles from both methods and perform density functional theory (DFT) calculations to model solution-phase conformers. Multi-technique validation (e.g., cross-referencing IR and MS) further resolves ambiguities .

Q. How can computational tools predict the biological activity of this compound, such as ACE inhibition?

Molecular docking (e.g., AutoDock Vina) simulates interactions between the compound and angiotensin-converting enzyme (ACE) active sites. Pharmacophore modeling identifies critical functional groups (e.g., ester carbonyl for hydrogen bonding), while molecular dynamics (MD) simulations assess binding stability. In vitro assays (e.g., enzyme inhibition kinetics) validate predictions .

Q. What are the challenges in refining non-planar heterocyclic rings using crystallographic software?

Non-planar tetrahydroisoquinoline rings require careful treatment of Cremer-Pople puckering parameters (e.g., QT = 0.448 Å, θ = 64.9°). SHELXL’s restraints for bond lengths/angles prevent overfitting, while ORTEP-3 visualizes ring distortions. Disorder in substituents (e.g., furan rings) is modeled with split positions and constrained occupancy ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.